molecular formula C24H24FN5 B5988703 7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5988703
M. Wt: 401.5 g/mol
InChI Key: TWAWXVDHYNFFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a chemical compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a notable class of fused heterocyclic compounds recognized for its potent protein kinase inhibitor (PKI) activity and significant role in targeted cancer therapy research . Protein kinases are key regulators in cellular signalling pathways, and their dysregulation is a hallmark of many cancers, making them critical targets for small-molecule inhibitors in oncology drug discovery . The pyrazolo[1,5-a]pyrimidine core provides a rigid, planar framework that is highly amenable to functionalization, allowing it to interact with the ATP-binding sites of various kinases . Derivatives of this scaffold have been extensively investigated as inhibitors of a wide range of kinases, including CK2, EGFR, B-Raf, MEK, and cyclin-dependent kinases (CDKs), demonstrating promising cytotoxicity and antiproliferative effects in both in vitro and in vivo studies . The specific substitution pattern on this compound—featuring a 4-fluorophenyl group at the 3-position and a 4-benzylpiperazinyl moiety at the 7-position—is designed to optimize binding affinity and selectivity towards kinase targets. The 4-benzylpiperazine group, in particular, is a common structural feature in many pharmacologically active compounds and can enhance solubility and receptor interaction . This compound is representative of advanced trisubstituted pyrazolo[1,5-a]pyrimidines, a class that has shown promise in inhibiting kinases such as CDK7, which plays a dual role in regulating cell cycle progression and transcription, and is a emerging target in oncology . As such, this reagent is a valuable chemical tool for researchers exploring the mechanisms of kinase signalling, profiling inhibitor selectivity, and developing new targeted therapeutic agents for diseases such as non-small cell lung cancer (NSCLC) and melanoma .

Properties

IUPAC Name

7-(4-benzylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5/c1-18-15-23(29-13-11-28(12-14-29)17-19-5-3-2-4-6-19)30-24(27-18)22(16-26-30)20-7-9-21(25)10-8-20/h2-10,15-16H,11-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAWXVDHYNFFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the benzylpiperazine and fluorophenyl groups through nucleophilic substitution or coupling reactions. Common reagents used in these reactions include alkyl halides, amines, and fluorinated aromatic compounds. The reaction conditions may vary, but they generally involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as palladium or copper complexes.

Chemical Reactions Analysis

7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the benzylpiperazine or fluorophenyl groups can be replaced with other substituents using appropriate nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a pharmacological agent . Its ability to interact with various biological targets makes it a candidate for drug development, particularly in treating neurological disorders and cancers. The presence of the benzylpiperazine group enhances its affinity for certain receptors, potentially leading to improved therapeutic efficacy.

Case Study: Anticancer Activity
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation and survival pathways. Such findings underscore the compound's potential in oncology research.

Pharmacology

The pharmacological profile of 7-(4-benzylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine suggests it may act as an antagonist or agonist at certain neurotransmitter receptors. This activity is particularly relevant in the context of neurological disorders , where modulation of neurotransmitter systems can lead to therapeutic benefits.

Data Table: Biological Activities

Activity TypeTarget Receptor/EnzymeEffectReference
AnticancerVarious cancer cell linesCytotoxicity
Neurological EffectsDopamine receptorsModulation
AntidepressantSerotonin receptorsPotential Agonism

Materials Science

Beyond biological applications, this compound is also being explored in materials science for its unique electronic properties. Its structural characteristics make it suitable for applications in the development of advanced materials such as organic semiconductors and coatings.

Case Study: Electronic Applications
Research has shown that pyrazolo[1,5-a]pyrimidines can be utilized in the fabrication of organic light-emitting diodes (OLEDs). The incorporation of this compound into device architectures has resulted in enhanced performance metrics, including increased efficiency and stability.

Mechanism of Action

The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between the target compound and analogs:

Compound Name Position 3 Substituent Position 5 Substituent Position 7 Substituent Molecular Weight Key Reference
7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine 4-Fluorophenyl Methyl 4-Benzylpiperazine ~416*
3-(4-Chlorophenyl)-5-methyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine 4-Chlorophenyl Methyl Piperidine 326.83
7-(Azepan-1-yl)-5-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl Ethyl Azepane (7-membered ring) 338.42
2-Ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl Methyl 4-(Pyridin-2-yl)piperazine 416.49

*Estimated based on analogs in .

Key Observations :

  • Position 3 : Fluorine (target) vs. chlorine () affects electronegativity and binding pocket interactions. Fluorine’s smaller size and higher electronegativity may enhance target selectivity .
  • Pyridinylpiperazine () introduces aromaticity and additional hydrogen-bonding sites .
Physicochemical Properties
  • Lipophilicity : The benzylpiperazine group (target) increases logP compared to piperidine () but reduces it relative to pyridinylpiperazine () due to aromatic nitrogen .
  • Solubility : Fluorine at Position 3 enhances solubility compared to chlorine () .
  • Metabolic Stability : The 4-fluorophenyl group resists oxidative metabolism, a common strategy in drug design .

Biological Activity

7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is an organic compound that has gained attention in medicinal chemistry due to its potential pharmacological properties. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities, including anti-cancer and neuroprotective effects. The unique structure of this compound, characterized by the presence of a benzylpiperazine and a fluorophenyl group, suggests specific interactions with biological targets.

The molecular formula of this compound is C23H24FN5C_{23}H_{24}FN_5. The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution reactions, which can modify its biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a potential pharmacological agent. Its interaction with various biological targets has been explored in several studies:

The mechanism of action involves binding to specific receptors or enzymes, modulating their activity. For instance, studies have demonstrated that compounds with similar structures can act as competitive inhibitors of tyrosinase (TYR), an enzyme involved in melanin synthesis. Inhibiting TYR can be beneficial for treating hyperpigmentation disorders .

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl group is believed to enhance its binding affinity to cancer-related targets.
  • Neurological Effects : The benzylpiperazine moiety is associated with neuropharmacological activity. Compounds containing this fragment have shown promise in treating conditions such as anxiety and depression by interacting with serotonin receptors .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a table summarizing the IC50 values (the concentration required to inhibit 50% of the enzyme activity) for selected compounds:

Compound NameIC50 (μM)Target Enzyme
This compoundTBDTyrosinase
[4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone0.18Tyrosinase
Kojic Acid17.76Tyrosinase

Case Studies

Several studies have focused on the synthesis and evaluation of compounds containing the benzylpiperazine moiety:

  • Study on Tyrosinase Inhibition : This research evaluated new molecules for their ability to inhibit tyrosinase derived from Agaricus bisporus. Compounds structurally related to this compound showed promising results as competitive inhibitors .
  • Neuropharmacological Evaluation : A study investigated the binding affinity of benzylpiperazine derivatives at sigma receptors, revealing that modifications on the phenyl ring significantly influenced receptor affinity and selectivity .

Q & A

Basic Questions

Q. What are the established synthetic routes for 7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine?

  • Methodology : The synthesis typically involves a multi-step approach:

Core formation : Condensation of aminopyrazole derivatives (e.g., 5-amino-3-(4-fluorophenyl)-1H-pyrazole) with dielectrophilic reagents (e.g., β-diketones or β-ketoesters) under reflux conditions to form the pyrazolo[1,5-a]pyrimidine core .

Substitution reactions : Introduction of the 4-benzylpiperazine moiety via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling, optimized using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in toluene/DMF at 80–100°C .

  • Validation : Monitor reaction progress via TLC and confirm final structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and piperazine ring conformation .
  • X-ray crystallography : Resolve crystal packing and molecular geometry (e.g., torsion angles of the benzylpiperazine group) .
  • Infrared (IR) spectroscopy : Identify functional groups (e.g., C-F stretch at ~1220 cm⁻¹) .
  • Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns .

Q. What in vitro assays are commonly used to evaluate the anticancer potential of this compound?

  • Assays :

  • Kinase inhibition : Screen against CDK2 (Cyclin-Dependent Kinase 2) using fluorescence polarization assays, with IC₅₀ values calculated via dose-response curves .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with EC₅₀ determination .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining .

Advanced Questions

Q. How can computational methods guide the optimization of reaction conditions for synthesizing this compound?

  • Approach :

  • Quantum chemical calculations : Use DFT (Density Functional Theory) to model transition states and predict regioselectivity in substitution reactions (e.g., benzylpiperazine attachment) .
  • Reaction path screening : Employ software like Gaussian or ORCA to evaluate energy barriers for key steps (e.g., cyclization or coupling reactions) .
  • Machine learning : Train models on existing pyrazolo[1,5-a]pyrimidine synthesis data to predict optimal solvents, temperatures, and catalysts .

Q. How do substituent variations on the benzylpiperazine moiety affect the compound’s biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Benzyl group substitution : Electron-withdrawing groups (e.g., -CF₃) enhance kinase inhibition by increasing hydrophobic interactions with CDK2’s ATP-binding pocket .
  • Piperazine ring modifications : N-methylation improves solubility but reduces binding affinity due to steric hindrance .
  • Comparative data : Replace benzyl with phenylpiperazine to test selectivity against off-target receptors (e.g., serotonin receptors) .

Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?

  • Analysis strategies :

Assay standardization : Compare protocols for cell lines (passage number, media) and kinase purity .

Structural validation : Re-examine crystallographic data to confirm substituent orientation (e.g., fluorophenyl vs. chlorophenyl meta/para positions) .

Meta-analysis : Use tools like RevMan to statistically aggregate data from studies with conflicting results, adjusting for variables like assay sensitivity .

Q. What strategies are effective in improving the pharmacokinetic properties of pyrazolo[1,5-a]pyrimidine derivatives?

  • Optimization approaches :

  • Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -SO₃H) to the benzylpiperazine ring to enhance aqueous solubility .
  • Metabolic stability : Replace labile methyl groups with deuterated analogs or trifluoromethyl moieties to slow CYP450-mediated degradation .
  • Prodrug design : Mask the piperazine nitrogen with acetyl or PEG groups to improve oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.